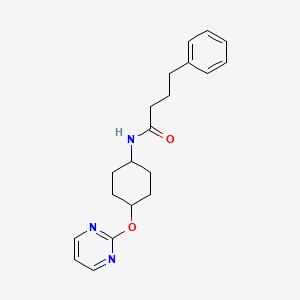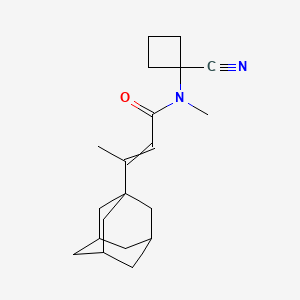
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as 'ACCMBA' and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of ACCMBA involves the inhibition of viral replication and inflammation. This compound works by blocking the activity of specific enzymes and proteins that are involved in the replication of viruses and the production of inflammatory mediators.
Biochemical and Physiological Effects:
ACCMBA has been found to have several biochemical and physiological effects. Studies have shown that this compound can modulate the immune system, reduce inflammation, and induce apoptosis in cancer cells. Additionally, ACCMBA has been found to have a high binding affinity for specific receptors in the body, which makes it an attractive candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ACCMBA in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of viral replication and inflammation. Additionally, this compound has been found to be highly potent and effective in treating a variety of diseases. However, one of the limitations of using ACCMBA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research involving ACCMBA. Some of these include:
1. Developing new synthetic methods for ACCMBA that are more efficient and cost-effective.
2. Studying the pharmacokinetics and pharmacodynamics of ACCMBA in vivo to determine its efficacy and safety.
3. Investigating the potential of ACCMBA as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
4. Investigating the mechanism of action of ACCMBA in more detail to identify new targets for drug development.
Conclusion:
In conclusion, ACCMBA is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound has been found to exhibit potent antiviral and anti-inflammatory properties and has been effective in treating a variety of diseases. While there are still limitations to using ACCMBA in lab experiments, the potential benefits of this compound make it a promising candidate for drug development.
Synthesemethoden
The synthesis of ACCMBA involves the reaction of Adamantane-1-carboxylic acid with N-(1-cyanocyclobutyl)-N-methylbut-2-enamide in the presence of a catalyst. This process is carried out under controlled conditions and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
ACCMBA has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antiviral and anti-inflammatory properties. Additionally, ACCMBA has been found to be effective in treating a variety of diseases such as cancer, HIV, and hepatitis.
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14(6-18(23)22(2)20(13-21)4-3-5-20)19-10-15-7-16(11-19)9-17(8-15)12-19/h6,15-17H,3-5,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJFXIJCLQOINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(C)C1(CCC1)C#N)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

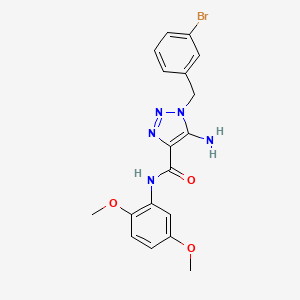
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)
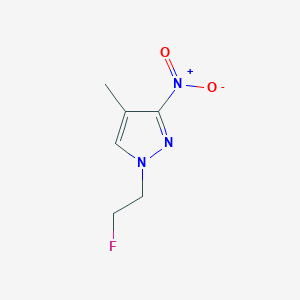
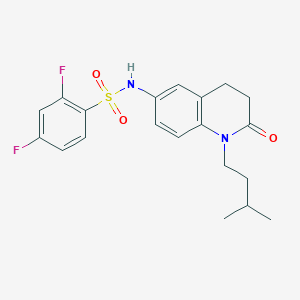
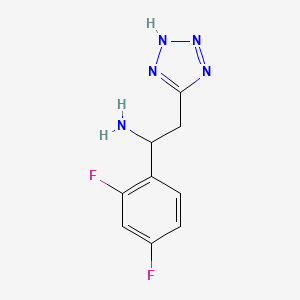
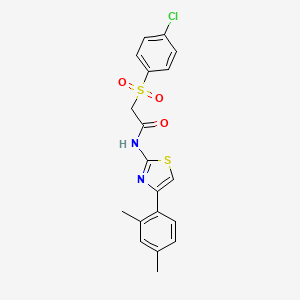
![2-Chloro-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2939889.png)
![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)

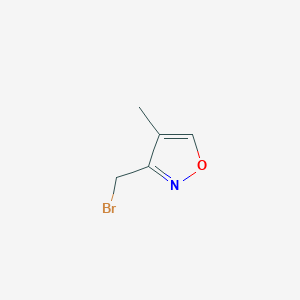
![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
